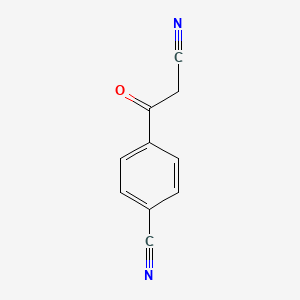

4-(2-Cyanoacetyl)Benzonitrile

Descripción general

Descripción

4-(2-Cyanoacetyl)Benzonitrile is a chemical compound with the molecular formula C10H6N2O. It is characterized by a benzene ring substituted with a cyanoacetyl group at the 4-position. This compound is notable for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(2-Cyanoacetyl)Benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with cyanoacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Cyanoacetyl)Benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: 4-(2-Cyanoethyl)benzonitrile.

Substitution: Substituted benzene derivatives.

Aplicaciones Científicas De Investigación

4-(2-Cyanoacetyl)benzonitrile is a chemical compound with a variety of applications in scientific research. It has the molecular formula C10H6N2O and a molecular weight of 170.17 g/mol .

Synthesis and Production

N-3-oxo-propanenitriles, including this compound, can be synthesized through the Claisen-Schmidt condensation of N-3-oxo-propanenitriles with (hetero)aryl aldehydes . A common method involves treating a compound such as phenothiazine with a mixed anhydride of acetic acid and cyanoacetic acid .

Applications

- Intermediate in Synthesis: 4-amino-2-trifluoromethyl cyanobenzene, a key intermediate in the synthesis of bicalutamide, can be produced using trifluoromethyl fluorobenzene as the main material through a three-step process involving bromination, cyano group replacement, and aminolysis substitution .

- Dual Inhibitors: Cyanochalcones, derived from this compound, can act as dual inhibitors of human farnesyltransferase and tubulin polymerization, targeting cell division in cancer cells . These compounds can interfere with tubulin and microtubules, blocking cells in mitosis and causing accumulation in the G2/M phase of the cell cycle .

- Ruthenium-Catalyzed Reactions: this compound can be used as a substrate in ruthenium-catalyzed reactions to synthesize β-hydroxyamides .

Mecanismo De Acción

The mechanism by which 4-(2-Cyanoacetyl)Benzonitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparación Con Compuestos Similares

2-Cyanoacetylbenzonitrile

3-Cyanoacetylbenzonitrile

4-Cyanoacetylbenzoic acid

Methyl 4-(cyanoacetyl)benzoate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

4-(2-Cyanoacetyl)Benzonitrile, also known by its CAS number 71292-11-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound features a nitrile functional group, which is known to enhance the pharmacokinetic properties of compounds. The structure is characterized by a cyano group attached to a benzene ring, which influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in cellular signaling pathways.

Target Enzymes:

- Cyclin-dependent kinases (CDKs) : These are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for cancer therapy.

- Farnesyltransferase : This enzyme is involved in post-translational modification of proteins that play roles in cell growth and differentiation. Compounds similar to this compound have shown efficacy in inhibiting farnesyltransferase, indicating potential anti-cancer properties .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in cancer models.

Anticancer Properties:

- In vitro studies : Cell lines treated with this compound showed reduced proliferation rates and increased apoptosis compared to untreated controls.

- Animal models : In vivo studies demonstrated that administration of this compound resulted in tumor size reduction in xenograft models of human cancers.

Case Studies

- Study on CDK Inhibition :

- Farnesyltransferase Inhibition :

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The presence of the nitrile group enhances solubility and absorption.

- Distribution : It is distributed widely in tissues, with notable accumulation in the liver and kidneys.

- Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, impacting its efficacy and toxicity profile.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(2-cyanoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-5-10(13)9-3-1-8(7-12)2-4-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFABIHFBLNTOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501809 | |

| Record name | 4-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71292-11-0 | |

| Record name | 4-(Cyanoacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.